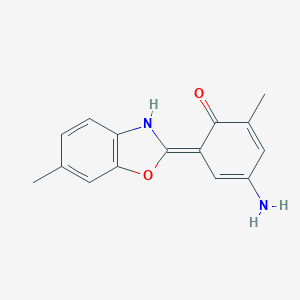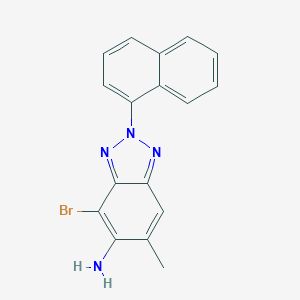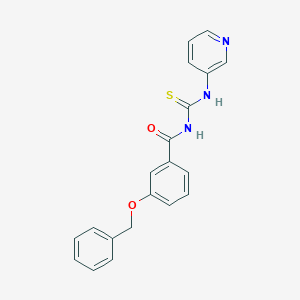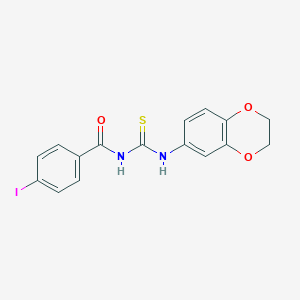![molecular formula C21H15N3O3S2 B278109 N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278109.png)
N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of the protein kinase BTK, which is involved in the signaling pathway of B cells. BTK has been identified as a promising target for cancer treatment, particularly in the case of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Wirkmechanismus
N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide binds to the ATP-binding site of BTK, thereby preventing its activation and downstream signaling. This leads to decreased proliferation and survival of B cells, as well as inhibition of cytokine production and chemotaxis. The inhibition of BTK also leads to decreased activation of the NF-κB and AKT pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide has been well-tolerated and has not shown any significant toxicity. However, further studies are needed to determine the safety and efficacy of N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide is a potent and selective inhibitor of BTK, which makes it an attractive candidate for cancer treatment. However, the use of N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide in lab experiments may be limited by its cost and availability. Furthermore, the specificity of N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide for BTK may limit its use in studies that involve other signaling pathways.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide. One area of interest is the combination of N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is the use of N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide in the treatment of other B cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with B cell malignancies.
Synthesemethoden
The synthesis of N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 4-aminophenyl-1-benzofuran-2-carboxamide with thiophene-2-carbonyl isothiocyanate, followed by reaction with ammonium hydroxide. The final product is obtained by recrystallization from a suitable solvent. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have demonstrated that N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide has potent anti-tumor activity in mouse models of CLL and NHL. Furthermore, N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
Produktname |
N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide |
|---|---|
Molekularformel |
C21H15N3O3S2 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-[4-(thiophene-2-carbonylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3S2/c25-19(17-12-13-4-1-2-5-16(13)27-17)22-14-7-9-15(10-8-14)23-21(28)24-20(26)18-6-3-11-29-18/h1-12H,(H,22,25)(H2,23,24,26,28) |
InChI-Schlüssel |
GQVSFPNOFQHOJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)

![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
methanone](/img/structure/B278080.png)

![3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278085.png)